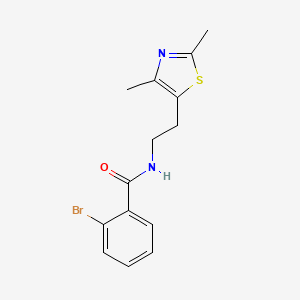

2-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2OS/c1-9-13(19-10(2)17-9)7-8-16-14(18)11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHATUOXIFDKWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Coupling Reaction: The thiazole derivative is then coupled with the brominated benzamide under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzamide derivative.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide serves as a valuable building block for synthesizing more complex organic compounds. Its unique structure allows researchers to modify it further to explore new chemical reactions and properties.

Biological Applications

The compound is being investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Its interactions with specific molecular targets, such as enzymes or receptors, make it a candidate for studying enzyme inhibition mechanisms or receptor modulation.

Medicinal Chemistry

Research has indicated that this compound may possess therapeutic properties, including:

- Anti-inflammatory Activities : Studies are examining its role in reducing inflammation through specific biochemical pathways.

- Anticancer Properties : Preliminary evaluations suggest that this compound could inhibit cancer cell proliferation by targeting critical pathways involved in tumor growth .

Industrial Applications

The compound has potential applications in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique chemical properties can be harnessed to create innovative agrochemicals or other industrial products.

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of compounds similar to this compound demonstrated significant anticancer activity against human colorectal carcinoma cell lines (HCT116). The results indicated that modifications to the benzamide structure could enhance potency against cancer cells compared to standard treatments like fluorouracil .

Case Study 2: Enzyme Inhibition

Research into the biochemical mechanisms of this compound revealed its potential as an enzyme inhibitor. The binding affinity of the bromine atom and thiazole ring contributes to its capability to modulate enzyme activity effectively. This finding opens avenues for developing new therapeutic agents targeting specific diseases linked to enzyme dysfunctions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three key analogs from the evidence:

Physicochemical Properties

- Lipophilicity :

- Solubility :

- The hydroxy and tetrazole groups in analogs () improve aqueous solubility compared to the target compound’s hydrophobic thiazole .

Biological Activity

2-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide is a synthetic compound characterized by its unique molecular structure, which includes a benzamide core and a thiazole moiety. This compound has garnered interest in various biological research contexts due to its potential therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

- Molecular Formula : C14H15BrN2OS

- IUPAC Name : 2-bromo-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

The presence of the bromine atom and the thiazole ring significantly influences the compound's reactivity and biological activity. The thiazole ring is known for its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent enhances binding affinity, while the thiazole moiety contributes to the compound's overall biological efficacy. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways .

Anticancer Potential

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the benzamide core can enhance cytotoxicity against cancer cells .

Case Study Example :

A study explored similar thiazole-containing compounds and reported that certain derivatives displayed IC50 values less than those of established chemotherapeutics like doxorubicin. This suggests that modifications to the thiazole structure can yield potent anticancer agents .

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokine production could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of both the benzamide and thiazole components:

- Bromination : The presence of bromine increases lipophilicity and may enhance cellular uptake.

- Thiazole Modifications : Variations in substituents on the thiazole ring can significantly alter biological activity, affecting both potency and selectivity against target pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity | IC50 Values |

|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | < 10 µM |

| 2-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide | Structure | Moderate anticancer | > 20 µM |

| 2-bromo-N-(2-(benzothiazol-5-yl)ethyl)benzamide | Structure | Antifungal | < 15 µM |

Q & A

Q. Basic

- ¹H/¹³C NMR : Resolve aromatic protons (6.5–8.0 ppm) and thiazole methyl groups (2.0–2.5 ppm). For example, thiazole C-2 and C-4 methyl groups appear as singlets .

- Mass Spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 366.08) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

How can researchers optimize reaction yields and purity during synthesis?

Q. Advanced

- Solvent Selection : Use polar solvents (e.g., H₂O or THF) to enhance solubility of intermediates .

- Catalysis : Employ Cs₂CO₃ or K₂CO₃ to deprotonate amines and accelerate coupling .

- Purification : Optimize column chromatography gradients (e.g., 10–50% ethyl acetate in hexane) or use recrystallization with ethanol/water mixtures .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:2 petroleum ether/ethyl acetate) to minimize byproducts like unreacted benzamide .

How should contradictions in biological activity data across studies be addressed?

Q. Advanced

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., Acta Cryst. E70, o822–o823 for analogous bromobenzamides) .

- Control Experiments : Include DMSO controls and reference inhibitors (e.g., GroEL/ES inhibitors in biofilm assays) to validate target specificity .

What strategies can elucidate the mechanism of action for this compound’s biological activity?

Q. Advanced

- Receptor Binding Assays : Screen against dopamine D₂ and serotonin 5-HT₃ receptors using radioligand displacement (e.g., [³H]spiperone for D₂ affinity) .

- Structural-Activity Relationship (SAR) : Modify the thiazole (e.g., dimethyl groups) or benzamide bromine position to assess impact on potency .

- Molecular Docking : Model interactions with targets like bacterial chaperone proteins (e.g., GroEL) using PyMOL or AutoDock .

What are the primary applications of this compound in pharmacological research?

Q. Basic

- Antimicrobial Studies : Test against Gram-negative biofilms (e.g., E. coli or P. aeruginosa) due to structural similarity to hydroxybiphenylamide inhibitors .

- Antitumor Screening : Evaluate cytotoxicity in thiazole-sensitive cancer lines (e.g., HeLa or MCF-7) .

How can analogs be designed to improve pharmacokinetic properties?

Q. Advanced

- Bioisosteric Replacement : Substitute the bromine with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., methyl or ethyl) at the benzamide carbonyl to improve oral bioavailability .

- LogP Optimization : Adjust thiazole substituents (e.g., replace methyl with methoxy) to modulate membrane permeability .

What safety and handling protocols are recommended for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.